

Lack of Publicly Available Data on N-(Benzoyloxy)alanine-Based Crosslinking Reagents

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Compound of Interest

Compound Name: *N*-(Benzoyloxy)alanine

Cat. No.: B15415452

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An extensive search for scientific literature and protocols regarding the development and application of **N-(Benzoyloxy)alanine**-based crosslinking reagents did not yield specific information. Publicly available databases and scientific publications do not contain detailed synthesis methods, experimental protocols, or quantitative data for this particular class of crosslinkers. The broader search for related N-acyloxy-N-alkoxycarbonyl crosslinkers was also unsuccessful in providing sufficient detail to construct the requested application notes.

Given the absence of specific data on **N-(Benzoyloxy)alanine**-based reagents, this document provides detailed application notes and protocols for a well-established and widely used class of amine-reactive crosslinking agents: N-hydroxysuccinimide (NHS) esters. This class of reagents is highly relevant for researchers, scientists, and drug development professionals and shares the common goal of covalently linking interacting proteins. The principles and protocols described herein for NHS esters provide a strong foundation for understanding and performing protein crosslinking studies.

Application Notes and Protocols for N-Hydroxysuccinimide (NHS) Ester-Based Crosslinking Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-hydroxysuccinimide (NHS) esters are a class of highly reactive compounds widely used to covalently crosslink proteins and other biomolecules.^{[1][2]} These reagents are invaluable tools in structural biology, proteomics, and drug development for studying protein-protein interactions, elucidating the three-dimensional structure of protein complexes, and creating antibody-drug conjugates (ADCs).^{[1][3][4]} Homobifunctional NHS esters contain two NHS ester reactive groups at either end of a spacer arm, which react efficiently with primary amines (-NH₂) found on the side chains of lysine residues and the N-terminus of polypeptides.^{[1][5][6]} The reaction forms a stable amide bond, covalently linking the interacting molecules.^[5]

Commonly used NHS-ester crosslinkers include disuccinimidyl suberate (DSS) and its water-soluble analog, bis(sulfosuccinimidyl) suberate (BS3).^{[7][8]} DSS is membrane-permeable and suitable for intracellular crosslinking, while BS3 is membrane-impermeable and ideal for crosslinking cell surface proteins.^{[7][8]}

Data Presentation

Table 1: Properties of Common Homobifunctional NHS-Ester Crosslinkers

Feature	DSS (Disuccinimidyl suberate)	BS3 (Bis(sulfosuccinimidyl) suberate)
Reactive Groups	N-hydroxysuccinimide (NHS) ester	Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Specificity	Primary amines (e.g., Lysine, N-terminus)	Primary amines (e.g., Lysine, N-terminus)
Spacer Arm Length	11.4 Å	11.4 Å
Solubility	Water-insoluble (dissolve in DMSO or DMF)	Water-soluble
Membrane Permeability	Permeable	Impermeable
Cleavability	Non-cleavable	Non-cleavable
Applications	Intracellular and general protein crosslinking	Cell-surface protein crosslinking

Table 2: Recommended Reaction Conditions for Protein Crosslinking

Parameter	General Protein Crosslinking	Cell Surface Crosslinking (in vivo)
Crosslinker	DSS or BS3	BS3
Protein Concentration	> 5 mg/mL: 10-fold molar excess of crosslinker < 5 mg/mL: 20- to 50-fold molar excess of crosslinker	Use final crosslinker concentration of 1-5 mM
Final Crosslinker Conc.	0.25 - 5 mM	1 - 5 mM
Reaction Buffer	Amine-free buffer (e.g., PBS, HEPES, Borate)	PBS or HEPES
pH	7.2 - 8.5	8.0
Temperature	Room temperature or 4°C	Room temperature
Incubation Time	30 minutes (RT) or 2 hours (4°C)	30 minutes
Quenching Buffer	1 M Tris-HCl, pH 7.5 (final conc. 20-50 mM)	1 M Tris-HCl, pH 7.5 (final conc. 10-20 mM)
Quenching Time	15 minutes at room temperature	15 minutes at room temperature

Experimental Protocols

Protocol 1: General Protein Crosslinking in Solution using DSS

This protocol describes a general procedure for crosslinking purified proteins in solution.

Materials:

- Purified protein sample

- DSS (Disuccinimidyl suberate)
- Dry DMSO or DMF
- Conjugation Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (or HEPES, Borate buffer)
- Quenching Buffer: 1 M Tris-HCl, pH 7.5
- Microcentrifuge tubes

Procedure:

- **Prepare Protein Sample:** Prepare the protein solution in the Conjugation Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
- **Prepare Crosslinker Solution:** Immediately before use, prepare a 25 mM stock solution of DSS by dissolving 2 mg of DSS in 216 μ L of dry DMSO or DMF. DSS is moisture-sensitive and should be equilibrated to room temperature before opening.
- **Add Crosslinker to Protein:** Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM). The molar excess of the crosslinker relative to the protein should be optimized (see Table 2).
- **Incubation:** Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.
- **Quench Reaction:** Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.
- **Final Incubation:** Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.
- **Downstream Analysis:** The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods. Non-reacted reagent can be removed by dialysis or gel filtration if necessary.

Protocol 2: Crosslinking of Cell Surface Proteins using BS3

This protocol provides a method for crosslinking proteins on the surface of living cells.

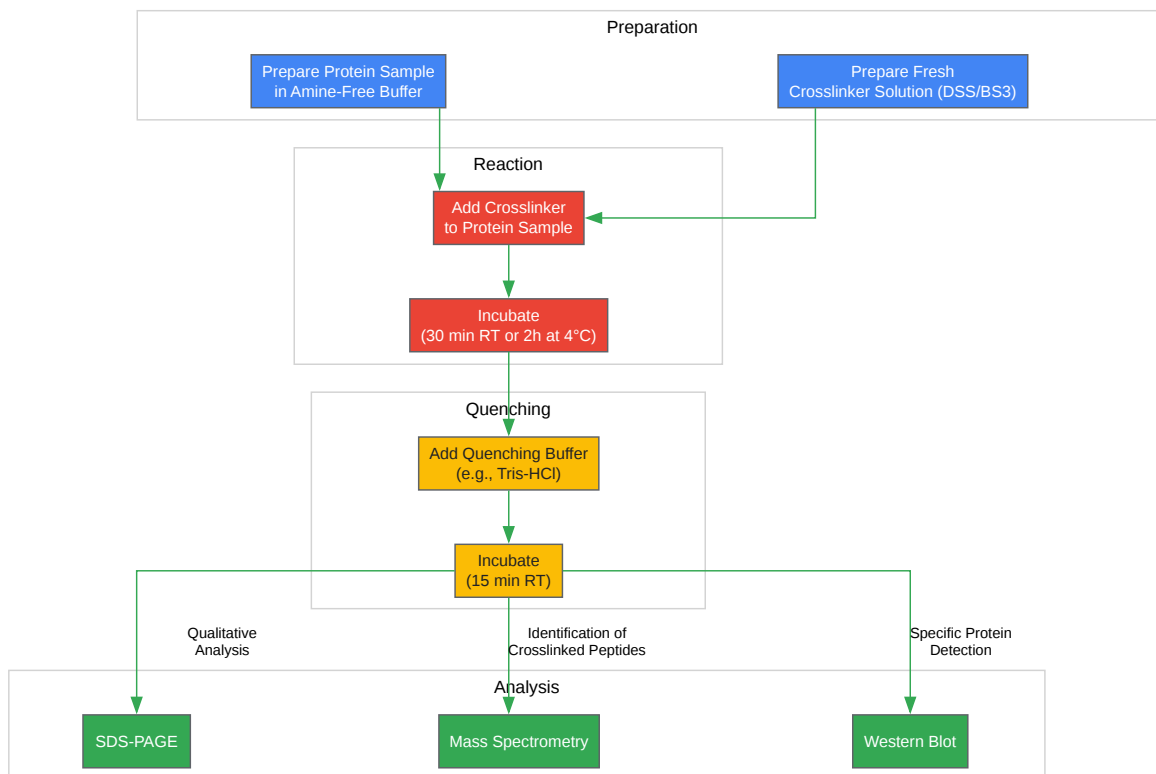
Materials:

- Suspension cells
- BS3 (Bis(sulfosuccinimidyl) suberate)
- Phosphate-Buffered Saline (PBS), pH 8.0
- Quench Solution: 1 M Tris, pH 7.5
- Microcentrifuge tubes or conical tubes

Procedure:

- **Cell Preparation:** Harvest cells and wash them with ice-cold PBS. Resuspend the cells at a concentration of approximately 25×10^6 cells/mL in PBS (pH 8.0).
- **Prepare Crosslinker Solution:** Immediately before use, dissolve BS3 in PBS (pH 8.0) to a 10-25 mM stock solution.
- **Initiate Crosslinking:** Add the BS3 solution to the cell suspension to a final concentration of 1-5 mM.
- **Incubation:** Incubate the reaction mixture for 30 minutes at room temperature.
- **Quench Reaction:** Add the Quench Solution to the cell suspension to a final concentration of 10-20 mM Tris.
- **Final Incubation:** Incubate for 15 minutes at room temperature to quench the reaction.
- **Cell Lysis and Analysis:** The cells can now be pelleted, washed, and lysed for subsequent analysis of crosslinked protein complexes by immunoprecipitation, Western blotting, or mass spectrometry.

Visualizations



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Caption: General workflow for protein crosslinking using NHS esters.

Caption: Reaction of a homobifunctional NHS-ester with protein primary amines.

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